
5-クロロ-2-メチル-1-ベンゾチオフェン-3-スルホニルクロリド
概要
説明
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2O2S2 and a molecular weight of 281.18 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its reactivity due to the presence of both sulfonyl chloride and chloro groups, making it a valuable intermediate in organic synthesis .
科学的研究の応用
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride has several applications in scientific research:
Safety and Hazards
作用機序
Mode of Action
Based on its chemical structure, it might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
生化学分析
Biochemical Properties
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules .
Cellular Effects
The effects of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride on cells are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride in animal models vary with different dosages. At low doses, this compound can selectively modify target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including cytotoxicity and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing toxicity .
Metabolic Pathways
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to inhibit certain dehydrogenases and oxidases, which are key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, binding to specific transporters can facilitate the uptake of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride into cells, while binding to intracellular proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it can localize to the nucleus and modify transcription factors, or it can be targeted to the mitochondria and affect metabolic enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride typically involves the chlorination of 2-methylbenzothiophene followed by sulfonylation. One common method includes the following steps:
Chlorination: 2-Methylbenzothiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chloro-2-methylbenzothiophene.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The chloro group on the benzothiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogenating agents, and Friedel-Crafts acylating agents are used under acidic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Substituted Benzothiophenes: Formed through electrophilic aromatic substitution.
類似化合物との比較
Similar Compounds
5-Chloro-2-methylbenzothiazole: Similar in structure but contains a nitrogen atom in place of the sulfur atom in benzothiophene.
2-Chloro-4-methylthiazole-5-sulfonyl chloride: Contains a thiazole ring instead of a benzothiophene ring.
Uniqueness
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is unique due to the presence of both sulfonyl chloride and chloro groups on the benzothiophene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXGHPYYMOSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


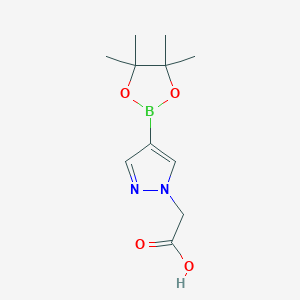
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1467714.png)

![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)
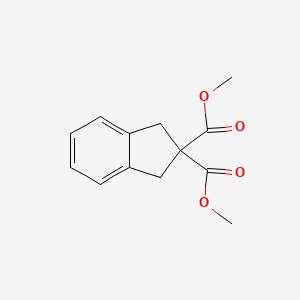
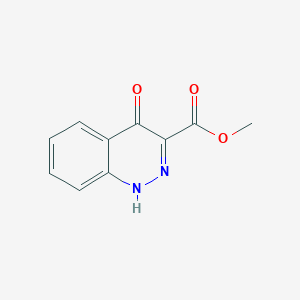


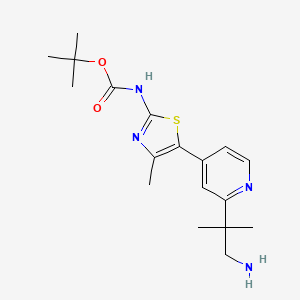
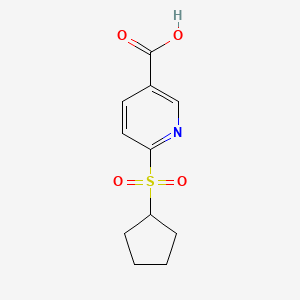
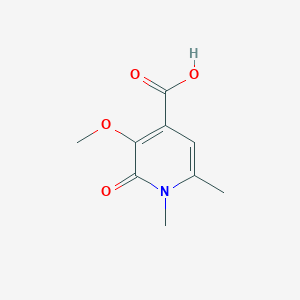
![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)
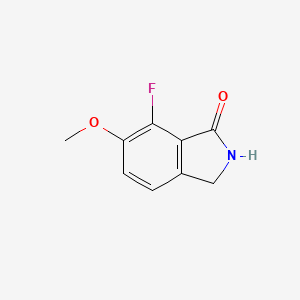
![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
